5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one (S)-[10]-Gingerol, also known as (10)-gingerol, belongs to the class of organic compounds known as gingerols. Gingerols are compounds containing a gingerol moiety, which is structurally characterized by a 4-hydroxy-3-methoxyphenyl group substituted at the C6 carbon atom by a 5-hydroxy-alkane-3-one (S)-[10]-Gingerol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (S)-[10]-gingerol is primarily located in the membrane (predicted from logP) (S)-[10]-Gingerol is a musk and woody tasting compound that can be found in ginger and herbs and spices. This makes (S)-[10]-gingerol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 107257-18-1
VCID: VC21297566
InChI: InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h12,14-15,18,22,24H,3-11,13,16H2,1-2H3
SMILES: CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Molecular Formula: C21H34O4
Molecular Weight: 350.5 g/mol

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one

CAS No.: 107257-18-1

Cat. No.: VC21297566

Molecular Formula: C21H34O4

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one - 107257-18-1

Specification

Description (S)-[10]-Gingerol, also known as (10)-gingerol, belongs to the class of organic compounds known as gingerols. Gingerols are compounds containing a gingerol moiety, which is structurally characterized by a 4-hydroxy-3-methoxyphenyl group substituted at the C6 carbon atom by a 5-hydroxy-alkane-3-one (S)-[10]-Gingerol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (S)-[10]-gingerol is primarily located in the membrane (predicted from logP) (S)-[10]-Gingerol is a musk and woody tasting compound that can be found in ginger and herbs and spices. This makes (S)-[10]-gingerol a potential biomarker for the consumption of these food products.
CAS No. 107257-18-1
Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
IUPAC Name 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one
Standard InChI InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h12,14-15,18,22,24H,3-11,13,16H2,1-2H3
Standard InChI Key AIULWNKTYPZYAN-UHFFFAOYSA-N
SMILES CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Canonical SMILES CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Melting Point Mp 45-46 °
45-46°C

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